MAO-A vs MAO-B Isoform Selectivity: 2-Azido-N-(3-methoxyphenyl)acetamide Exhibits ~189-Fold Preferential Inhibition of Human MAO-A
In direct comparative enzyme inhibition assays against human recombinant monoamine oxidase isoforms expressed in Sf9 cells, 2-azido-N-(3-methoxyphenyl)acetamide demonstrates pronounced selectivity for MAO-A over MAO-B. Using 5-hydroxytryptamine (serotonin) as substrate for MAO-A and 5-phenylacetaldehyde for MAO-B, with hydrogen peroxide production measured after 1 hour incubation, the compound exhibited IC50 values of 7.40 nM against MAO-A and 1.40 × 10³ nM against MAO-B [1]. The calculated selectivity ratio (IC50 MAO-B / IC50 MAO-A) is approximately 189, indicating nearly two orders of magnitude preferential inhibition of the A isoform. This selectivity profile contrasts with the broader isoform inhibition observed for unsubstituted 2-azidoacetamide or N-phenyl-substituted azido acetamides, which typically display less pronounced MAO-A/MAO-B discrimination [2].
| Evidence Dimension | IC50 for human recombinant monoamine oxidase inhibition |
|---|---|
| Target Compound Data | MAO-A IC50 = 7.40 nM; MAO-B IC50 = 1.40 × 10³ nM (1,400 nM) |
| Comparator Or Baseline | Same compound tested against both isoforms under identical assay conditions |
| Quantified Difference | Selectivity ratio (MAO-B IC50 / MAO-A IC50) = 189; ΔIC50 = 1,392.6 nM |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; MAO-A substrate: 5-hydroxytryptamine; MAO-B substrate: 5-phenylacetaldehyde; H₂O₂ production measured after 1 hr; ChEMBL-curated data |
Why This Matters
This isoform selectivity profile justifies procurement of this specific compound for studies requiring MAO-A-targeted probes with minimal off-target MAO-B interference, rather than using less selective azido acetamide alternatives.
- [1] BindingDB. BDBM50075967 (CHEMBL3415615). IC50 values for 2-azido-N-(3-methoxyphenyl)acetamide against human MAO-A and MAO-B. Data curated by ChEMBL. View Source
- [2] Tripathi RKP, Ayyannan SR. Monoamine oxidase inhibitory activity of 2-azidoacetamide derivatives: A structure-activity relationship review. Medicinal Chemistry Research. 2019. View Source
